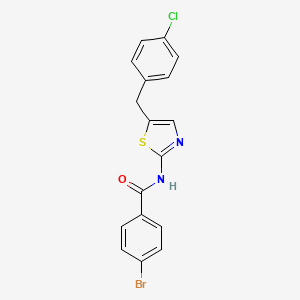
2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C14H18Cl2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring two tert-butyl groups and two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione typically involves the chlorination of 2,5-ditert-butyl-1,4-benzoquinone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It can also form complexes with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione
- 2,5-Dichloro-1,4-benzoquinone
- 2,6-Ditert-butyl-1,4-benzoquinone
Uniqueness
2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of tert-butyl groups and chlorine atoms enhances its stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
33611-73-3 |
|---|---|
Formule moléculaire |
C14H18Cl2O2 |
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
2,5-ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18Cl2O2/c1-13(2,3)7-9(15)12(18)8(14(4,5)6)10(16)11(7)17/h1-6H3 |
Clé InChI |
OFQJXLFDYBWUAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=O)C(=C(C1=O)Cl)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B11982386.png)

![ethyl 2-{3-hydroxy-4-[(4-methylphenyl)carbonyl]-2-oxo-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11982398.png)

![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982407.png)

![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11982432.png)



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11982461.png)

![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982471.png)
